molecular formula C24H26N2O6 B2365535 Fmoc-Ala-Ser(yMe,Mepro)-OH CAS No. 252554-78-2

Fmoc-Ala-Ser(yMe,Mepro)-OH

Cat. No. B2365535
M. Wt: 438.48
InChI Key: QMRGOZHWQFEGGB-XOBRGWDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Ala-Ser(yMe,Mepro)-OH” is an amino acid derivative used in peptide synthesis. It is a derivative of the amino acid serine, which is a building block of proteins. It is a linker with an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

“Fmoc-Ala-Ser(yMe,Mepro)-OH” is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .


Molecular Structure Analysis

The empirical formula of “Fmoc-Ala-Ser(yMe,Mepro)-OH” is C24H26N2O6 . Its molecular weight is 438.47 .


Chemical Reactions Analysis

The terminal carboxylic acid of “Fmoc-Ala-Ser(yMe,Mepro)-OH” can be reacted with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

“Fmoc-Ala-Ser(yMe,Mepro)-OH” has a boiling point of 682.4±55.0 °C (Predicted), a density of 1.292, and a pKa of 3.13±0.40 (Predicted) . It should be stored at 0-5°C .

Scientific Research Applications

  • Solid-Phase Peptide Synthesis Optimization : In a study by Manne et al. (2022), Fmoc-Ser(ψMe,Mepro)-OH was utilized for the solid-phase synthesis of a peptide sequence derived from human growth hormone (hGH). This research demonstrated the feasibility of incorporating Fmoc-Ser(ψMe,Mepro)-OH into complex peptide chains, a technique that could be critical for synthesizing specific peptide sequences efficiently (Manne et al., 2022).

  • Phosphorylation in Peptide Synthesis : Research by Perich and Reynolds (2009) highlighted the use of Fmoc-protected amino acids, including Ser derivatives, in the synthesis of phosphopeptides. This approach is crucial in the study of phosphorylation, a key post-translational modification in proteins (Perich & Reynolds, 2009).

  • Raman Spectroscopy in Peptide Synthesis : Larsen et al. (1993) investigated the solid-phase synthesis of peptides using Fmoc as the N-α-protecting group, providing insights into the structural aspects of peptides during synthesis, which could have implications for the design of novel peptides (Larsen et al., 1993).

  • Conformational Studies in Tripeptides : Katarzyńska et al. (2012) conducted synthesis and conformational studies of tripeptides containing Fmoc-Ala-Ser variants, offering valuable insights into peptide structure and behavior, which are critical in understanding protein folding and function (Katarzyńska et al., 2012).

  • Glycopeptide Synthesis : Hoogerhout et al. (2010) utilized Fmoc-Ser derivatives in the synthesis of glycotripeptides. Such studies are essential in understanding glycosylation, another significant post-translational modification in proteins (Hoogerhout et al., 2010).

  • Peptide-DNA Interactions : Medvedkin et al. (1995) explored the interactions of peptides with DNA using Fmoc-protected amino acids. This research is critical in understanding the role of peptides in gene regulation and expression (Medvedkin et al., 1995).

  • Self-Assembly and Gelation of Peptides : Eckes et al. (2014) investigated the self-assembly of Fmoc-conjugated peptides, providing a foundational understanding for designing self-assembling materials with potential biomedical applications (Eckes et al., 2014).

Safety And Hazards

The safety data sheet for “Fmoc-Ala-Ser(yMe,Mepro)-OH” indicates that it has hazard statements H315-H319-H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, wash hands and face thoroughly after handling, and take off contaminated clothing and wash it before reuse .

properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRGOZHWQFEGGB-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-Ser(yMe,Mepro)-OH

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